(2R,3R)-butane-2,3-diol

Catalog No.
S604995
CAS No.
6982-25-8
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-butane-2,3-diol

CAS Number

6982-25-8

Product Name

(2R,3R)-butane-2,3-diol

IUPAC Name

(2R,3R)-butane-2,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N

SMILES

CC(C(C)O)O

Canonical SMILES

CC(C(C)O)O

Isomeric SMILES

C[C@H]([C@@H](C)O)O

Resolution of Racemic Mixtures:

(R,R)-2,3-butanediol plays a crucial role in resolving racemic mixtures, which are equal parts of two enantiomers (mirror images) of a chiral molecule. Due to its unique chiral properties, it can selectively bind to one enantiomer of a racemic mixture, allowing for separation and purification of the desired enantiomer. This process is particularly valuable in pharmaceutical research, where specific enantiomers often exhibit distinct biological activities.

Asymmetric Synthesis:

(R,R)-2,3-butanediol can serve as a chiral auxiliary in asymmetric synthesis, a technique used to synthesize enantiomerically pure compounds. By incorporating (R,R)-2,3-butanediol into a reaction sequence, chemists can influence the formation of a specific enantiomer, leading to more efficient and targeted synthesis of chiral molecules with desired properties.

Chiral Recognition Studies:

(R,R)-2,3-butanediol is employed in research related to chiral recognition, which investigates how molecules interact with other chiral entities. By studying how different molecules interact with (R,R)-2,3-butanediol, researchers gain insights into the fundamental principles of chiral recognition, which has applications in various fields, including drug development and sensor technology.

(2R,3R)-butane-2,3-diol, commonly known as (R,R)-2,3-butanediol, is a chiral organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol (glycol) due to the presence of two hydroxyl groups located on adjacent carbon atoms (C-2 and C-3). This compound exists as one of three stereoisomers, which include (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. The (2R,3R)-stereoisomer is notable for its unique properties and applications in various fields such as biochemistry and materials science .

The mechanism of action of (R,R)-2,3-butanediol is primarily relevant in its role as a chiral auxiliary or ligand in organic synthesis. In this context, it interacts with other molecules during reactions to influence the stereochemical outcome [].

  • (R,R)-2,3-Butanediol should be handled with care in a laboratory setting following appropriate safety protocols for organic chemicals.
  • Specific data on toxicity is not readily available, but it's advisable to consult safety data sheets (SDS) from chemical suppliers for detailed handling and disposal information [].

(2R,3R)-butane-2,3-diol can undergo several chemical transformations:

  • Dehydration: It can be dehydrated to form butanone (methyl ethyl ketone):
    (CH3CHOH)2CH3C(O)CH2CH3+H2O(CH_3CHOH)_2\rightarrow CH_3C(O)CH_2CH_3+H_2O
  • Deoxydehydration: This reaction leads to the formation of butene:
    (CH3CHOH)2+2H2C4H8+2H2O(CH_3CHOH)_2+2H_2\rightarrow C_4H_8+2H_2O

These reactions highlight the compound's potential as a precursor for various industrial chemicals .

(2R,3R)-butane-2,3-diol exhibits several biological activities. It is produced naturally by various microorganisms through fermentation processes. This stereoisomer has been found in cocoa butter and certain plants like Ruta graveolens. Its low freezing point makes it suitable for use as an antifreeze agent. Additionally, it has been explored for its potential as a biofuel due to its favorable combustion properties .

The synthesis of (2R,3R)-butane-2,3-diol can be achieved through several methods:

  • Fermentation: Engineered strains of Pichia pastoris and other microorganisms can produce high yields of this stereoisomer from glucose or other carbohydrates. Optimized fermentation conditions have led to titers exceeding 74 g/L .
  • Chemical Synthesis: It can also be synthesized via the hydrolysis of 2,3-epoxybutane:
    (CH3CH)2O+H2OCH3(CHOH)2CH3(CH_3CH)_2O+H_2O\rightarrow CH_3(CHOH)_2CH_3
    The stereochemistry of the epoxide influences the isomer distribution .

Unique Features(2S,3S)-butane-2,3-diol(S,S)Similar applicationsLess common than (R,R) isomerMeso-butane-2,3-diolMesoUsed in some industrial processesAchiral; does not exhibit optical activityButanediolNon-stereospecificSolvent and plasticizerLacks chirality; broader applications

The distinct stereochemistry of (2R,3R)-butane-2,3-diol contributes to its unique properties and applications compared to its isomers and related compounds .

Research on (2R,3R)-butane-2,3-diol interactions focuses on its metabolic pathways and enzymatic conversions. Key enzymes involved include butanediol dehydrogenase, which catalyzes the conversion between different stereoisomers. Studies have shown that specific microbial strains can utilize this compound for growth, indicating its importance in microbial metabolism and potential biotechnological applications .

Physical Description

Liquid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 g/mol

Monoisotopic Mass

90.068079557 g/mol

Boiling Point

77.3-77.4 °C at 1.00E+01 mm Hg
77.00 to 78.00 °C. @ 10.00 mm Hg

Heavy Atom Count

6

LogP

0.88

Melting Point

19.7 °C

UNII

6510BGK6C5
OR02B2286A

Other CAS

24347-58-8

Wikipedia

(R,R)-butane-2,3-diol

Dates

Modify: 2023-08-15

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